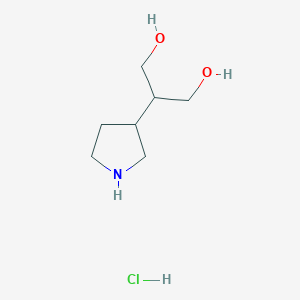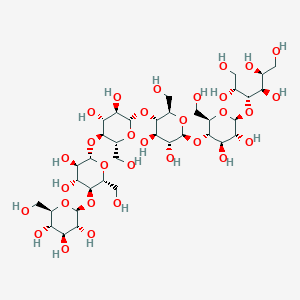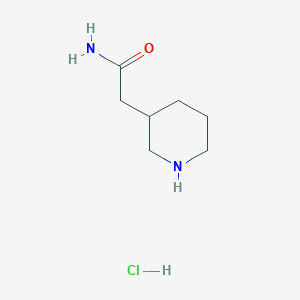
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder with a molecular weight of 239.1 . It has a melting point of 225-226°C . Another similar compound, “6-(Aminomethyl)picolinic acid dihydrochloride”, has a molecular weight of 225.07 .
Molecular Structure Analysis
The InChI code for “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);21H . For “6-(Aminomethyl)picolinic acid dihydrochloride”, the InChI code is 1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6(9-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);21H .Physical And Chemical Properties Analysis
“6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder that is stored at room temperature . It has a melting point of 225-226°C . The physical properties of similar compounds are consistent with their dipolar ionic structure .科学的研究の応用
Carboxylic Acid Derivatives in Peptide Studies
Carboxylic acid derivatives, such as the spin label amino acid TOAC, have been extensively used in studies of peptides. The incorporation of TOAC into peptides allows for the analysis of backbone dynamics and secondary structures through various spectroscopic techniques, including EPR, NMR, and X-ray crystallography. These studies are critical for understanding peptide interactions with biological membranes, proteins, and nucleic acids, providing valuable insights into their biological functions and potential therapeutic applications (Schreier et al., 2012).
Carboxylic Acids in Biochemical Research
Research on carboxylic acids has also highlighted their role in microbial inhibition, with studies demonstrating the impact of carboxylic acids on the cell membrane and internal pH of microbes. Understanding these effects is crucial for developing metabolic engineering strategies to enhance microbial robustness, which is essential for biotechnological applications, including the production of biorenewable fuels and chemicals (Jarboe et al., 2013).
Carboxylic Acid Bioisosteres in Medicinal Chemistry
The use of carboxylic acid bioisosteres has been a significant area of interest in medicinal chemistry. Bioisosteres are used to circumvent the drawbacks associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability. Novel carboxylic acid bioisosteres have been developed to improve the pharmacological profiles of drugs, showcasing the importance of structural modifications in enhancing drug efficacy and safety (Horgan & O’Sullivan, 2021).
Safety and Hazards
特性
IUPAC Name |
6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-2-8-7(9(12)13)4-3-6(5-10)11-8;;/h3-4H,2,5,10H2,1H3,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRHQYTGARAEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)


